molecular formula C13H13NO2 B1301166 ethyl 4-(1H-pyrrol-1-yl)benzoate CAS No. 5044-37-1

ethyl 4-(1H-pyrrol-1-yl)benzoate

Cat. No. B1301166
CAS RN: 5044-37-1
M. Wt: 215.25 g/mol
InChI Key: FOELSWUYONNGSV-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-pyrrol-1-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The specific compound ethyl 4-(1H-pyrrol-1-yl)benzoate is not directly synthesized or analyzed in the provided papers, but related compounds and their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties are discussed.

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of interest in several of the provided papers. For instance, efficient procedures for synthesizing various pyrimidine derivatives, which are structurally related to pyrroles, are reported using cyclocondensation reactions under mild conditions . Another study describes the synthesis of a novel hydrazide-hydrazone of pyrrole through the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide . Additionally, the synthesis of potential metabolites of a related compound, ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, is explored, providing insights into the synthesis of complex pyrrole derivatives . These methods could potentially be adapted for the synthesis of ethyl 4-(1H-pyrrol-1-yl)benzoate.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized using various spectroscopic methods. For example, a study presents the characterization of a pyrrole derivative using FT-IR, 1H NMR, UV–Vis, and DART Mass spectroscopy, along with quantum chemical calculations . Another paper discusses the synthesis and characterization of a pyrrole derivative using IR, Raman, 1H NMR, 13C NMR, and X-ray diffraction methods . These techniques provide detailed information about the molecular structure, which is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity and chemical transformations of pyrrole derivatives are explored in several studies. For instance, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves a reaction with cyanoacetamide and subsequent acid-catalyzed dehydration . Another study describes the intramolecular cycloaddition reaction to synthesize a hexahydrochromeno[4,3-b]pyrrole derivative . These reactions highlight the versatility of pyrrole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. Theoretical and experimental studies provide insights into the vibrational spectra, geometric parameters, and electronic properties such as HOMO and LUMO energies . The presence of hydrogen bonding and other intermolecular interactions can also affect the physical properties, as seen in the crystal structure analysis of a biscoumarin derivative . These properties are essential for understanding the behavior of pyrrole derivatives in various environments and applications.

Scientific Research Applications

Antiplatelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives demonstrate significant antiplatelet activity. These compounds were identified as protease-activated receptor 4 (PAR4) antagonists, important for developing new antiplatelet drugs. One derivative, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate, exhibited potent inhibitory effects on platelet aggregation, ATP release, and P-selectin expression (Chen et al., 2008).

Supramolecular Structures

Ethyl 4-(5-amino-3-methyl-1H-pyrrol-1-yl)benzoate forms hydrogen-bonded supramolecular structures in one, two, and three dimensions. This compound's molecular configuration contributes to diverse geometric arrangements, showcasing its potential in the study of molecular structures and interactions (Portilla et al., 2007).

Fluorescent Probing

A derivative, 2-(dimethylamino)ethyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate, shows potential as a fluorescent probe with aggregation-enhanced emission for real-time monitoring of low carbon dioxide levels. Its quick response time and significant fluorescence decrease upon interaction with CO2 make it suitable for selective, real-time, and quantitative CO2 detection in biological and medical applications (Wang et al., 2015).

Synthesis of Novel Compounds

Ethyl 4-(1H-pyrrol-1-yl)benzoate derivatives are used in the synthesis of novel compounds, such as pyrrolo[2,1-c][1,4]benzodiazocine ring systems. These synthesized compounds have applications in various areas of chemical research and drug development (Koriatopoulou et al., 2008).

Electropolymerization

Ethyl 4-(1H-pyrrol-1-yl)benzoate is involved in electropolymerization processes. For instance, N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, synthesized from ethyl-4-aminobenzoate, shows electropolymerization potential, creating polymer films stable to repetitive cycling (Lengkeek et al., 2010).

properties

IUPAC Name

ethyl 4-pyrrol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-5-7-12(8-6-11)14-9-3-4-10-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOELSWUYONNGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371381
Record name ethyl 4-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(1H-pyrrol-1-yl)benzoate

CAS RN

5044-37-1
Record name ethyl 4-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
AM Mustafa, FF Sayyid, N Betti, MM Hanoon… - … -Finnish Journal of …, 2021 - journal.fi
In this investigation, an oxadiazole namely 5-(4-(1H-pyrrol-1-yl) phenyl)-2-mercapto-1, 3, 4-oxadiazole (PMO), was synthesized and explored as an inhibitor against the corrosion of …
Number of citations: 24 journal.fi
SD Joshi, SR Dixit, S Gadag, VH Kulkarni… - … and Reports in …, 2015 - Taylor & Francis
A novel series of pyrrole derivatives were designed and synthesized with an aim to overcome the growing antitubercular resistance and develop more potent antimicrobial agents. In …
Number of citations: 9 www.tandfonline.com
SD Joshi, SR Dixit, VH Kulkarni, C Lherbet… - European Journal of …, 2017 - Elsevier
In efforts to develop lead anti-TB compounds, a novel series of 19 pyrrolyl benzohydrazides were synthesized and screened to target enoyl-ACP reductase enzyme, which is one of the …
Number of citations: 28 www.sciencedirect.com
SD Joshi, D Kumar, SR Dixit, N Tigadi, UA More… - European journal of …, 2016 - Elsevier
Novel pyrrolyl hydrazones and their copper complexes have been synthesized and characterized using analytical and spectral techniques to show the tetrahedral geometry for Cu(II) …
Number of citations: 48 www.sciencedirect.com
SD Joshi, UA More, SR Dixit, HH Korat… - Medicinal Chemistry …, 2014 - Springer
A new series of pyrrole derivatives have been designed, synthesized, and their structures have been elucidated along with the evaluation of antitubercular activity against …
Number of citations: 44 link.springer.com
S Berne, L Kovačič, M Sova, N Kraševec… - Bioorganic & medicinal …, 2015 - Elsevier
Previously, we identified CYP53 as a fungal-specific target of natural phenolic antifungal compounds and discovered several inhibitors with antifungal properties. In this study, we …
Number of citations: 25 www.sciencedirect.com
SD Joshi, UA More, SR Dixit, SV Balmi, BG Kulkarni… - Bioorganic …, 2017 - Elsevier
In efforts to develop new antitubercular agents, we report here the synthesis of a series of novel pyrrole hydrazine derivatives. The molecules were evaluated against inhibitors of InhA, …
Number of citations: 8 www.sciencedirect.com
PK SR - 2012 - search.proquest.com
Despite massive attempts to create newer anti-tubercular medications, Mycobacterium tuberculosis, the main cause of tuberculosis, has a high death and morbidity rate in humans. …
Number of citations: 0 search.proquest.com
AK Jena - 2013 - ethesis.nitrkl.ac.in
Cross-coupling reactions are an important methodology for the formation of various types of carbon-carbon and carbon-heteroatom bonds. Now a days these reactions are applied in a …
Number of citations: 2 ethesis.nitrkl.ac.in
A Anastasovski, MB Andreucci, L Murauskaitė… - Abstracts book The …, 2022 - gs.elaba.lt
[eng] The energy generated in urban areas can be self-used by the residential population immediately. But, production of extra amount of energy in any form needs to be used by others …
Number of citations: 0 gs.elaba.lt

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